molecular formula C7H14N2O2 B12871398 2,4,4-Trimethyloxazolidine-3-carboxamide

2,4,4-Trimethyloxazolidine-3-carboxamide

Cat. No.: B12871398
M. Wt: 158.20 g/mol
InChI Key: WRNNBYOPBATQKJ-UHFFFAOYSA-N
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Description

2,4,4-Trimethyloxazolidine-3-carboxamide is a heterocyclic organic compound that belongs to the class of oxazolidines It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyloxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with an ester or acid derivative in the presence of a catalyst. For example, the reaction of 2,2,5-trimethyl-1,3-oxazolidine with a carboxylic acid derivative can yield the desired compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve efficiency . This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in shorter reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyloxazolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxazolidines with different functional groups .

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyloxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting protective effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4,4-Trimethyloxazolidine-3-carboxamide include:

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both nitrogen and oxygen atoms in the ring. This configuration imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2,4,4-trimethyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-5-9(6(8)10)7(2,3)4-11-5/h5H,4H2,1-3H3,(H2,8,10)

InChI Key

WRNNBYOPBATQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(CO1)(C)C)C(=O)N

Origin of Product

United States

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